Enhanced Mass Spectrometric Selectivity: +5 Da Mass Shift vs. Unlabeled and Lower-Deuterated Analogs
N-Propionyl-d5-glycine provides a +5 Da mass shift compared to the unlabeled analyte (MW 131.13 vs. 136.16). This is a critical differentiation from commercially available lower-deuterated alternatives, such as N-Propionylglycine-2,2-d2 (MW 133.14, +2 Da) and [3,3,3-D3]propionylglycine (MW 134.15, +3 Da) . The larger mass shift minimizes the risk of isotopic peak overlap and 'cross-talk' in multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, which is essential for accurate quantification in complex biological matrices .
| Evidence Dimension | Mass Difference from Unlabeled Analyte |
|---|---|
| Target Compound Data | 136.16 g/mol (+5.03 Da shift) |
| Comparator Or Baseline | N-Propionylglycine-2,2-d2: 133.14 g/mol (+2.01 Da shift); [3,3,3-D3]Propionylglycine: 134.15 g/mol (+3.02 Da shift); N-Propionylglycine (unlabeled): 131.13 g/mol (0 Da shift) |
| Quantified Difference | +5.03 Da (Target) vs. +2.01 Da (d2) and +3.02 Da (d3) |
| Conditions | Calculated molecular weight based on monoisotopic mass; relevant for all MS-based assays |
Why This Matters
The +5 Da mass shift provides superior spectral resolution from the endogenous analyte, which directly translates to improved assay accuracy and lower limits of quantitation.
